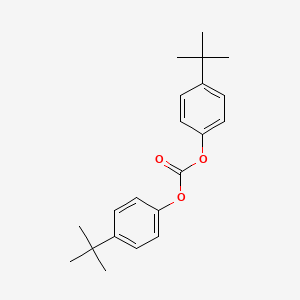
Bis(4-(tert-butyl)phenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(tert-butyl)phenyl) carbonate is an organic compound with the molecular formula C21H26O3. It is a carbonate ester derived from the reaction of tert-butylphenol with phosgene or other carbonate sources. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-(tert-butyl)phenyl) carbonate can be synthesized through several methods. One common method involves the reaction of tert-butylphenol with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:
2C4H9C6H4OH+COCl2→(C4H9C6H4O)2CO+2HCl
Another method involves the transesterification of diphenyl carbonate with tert-butylphenol under basic conditions. This method is advantageous as it avoids the use of phosgene, a highly toxic reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(tert-butyl)phenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield tert-butylphenol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, basic catalysts such as sodium methoxide.
Substitution: Nucleophiles like amines or thiols, often under mild conditions.
Major Products Formed
Hydrolysis: Tert-butylphenol and carbon dioxide.
Transesterification: New carbonate esters.
Substitution: Substituted carbonate derivatives.
Scientific Research Applications
Bis(4-(tert-butyl)phenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are known for their durability and transparency.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Organic Synthesis: It serves as a reagent in various organic transformations, including the protection of hydroxyl groups.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of bis(4-(tert-butyl)phenyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, during hydrolysis, the carbonate group is cleaved to form tert-butylphenol and carbon dioxide. In transesterification reactions, the compound forms a tetrahedral intermediate, which then collapses to yield the new ester product.
Comparison with Similar Compounds
Similar Compounds
Diphenyl Carbonate: Similar in structure but lacks the tert-butyl groups.
Bis(4-tert-butylphenyl)amine: Contains an amine group instead of a carbonate group.
Bis(4-tert-butylphenyl) phenyl phosphate: Contains a phosphate group instead of a carbonate group.
Uniqueness
Bis(4-(tert-butyl)phenyl) carbonate is unique due to the presence of the tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and specific reactivity are required.
Properties
Molecular Formula |
C21H26O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl) carbonate |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)15-7-11-17(12-8-15)23-19(22)24-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3 |
InChI Key |
WMEZDESZXBGWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















